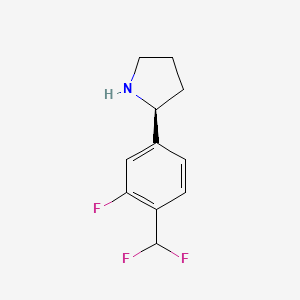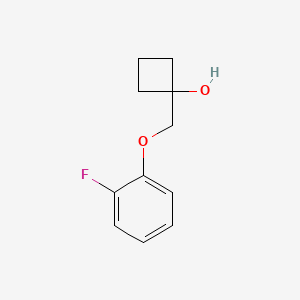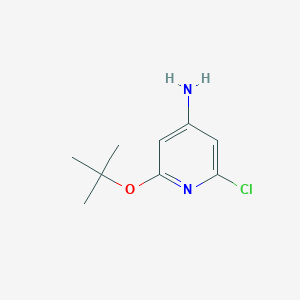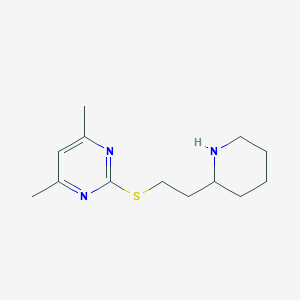
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a thioether linkage to a piperidine moiety at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.
Attachment of Piperidine Moiety: The final step involves the nucleophilic substitution of the thioether with a piperidine derivative, typically under mild heating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine can undergo various chemical reactions, including:
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, including their binding affinities and mechanisms of action.
作用機序
The mechanism of action of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but lacks the piperidine moiety.
2-(Piperidin-2-yl)ethylthiopyrimidine: Similar structure but lacks the dimethyl groups at positions 4 and 6.
Uniqueness
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is unique due to the combination of the dimethyl groups, thioether linkage, and piperidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H21N3S |
|---|---|
分子量 |
251.39 g/mol |
IUPAC名 |
4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12/h9,12,14H,3-8H2,1-2H3 |
InChIキー |
FXRXONZTVAQEMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCCC2CCCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
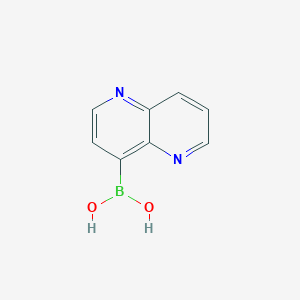
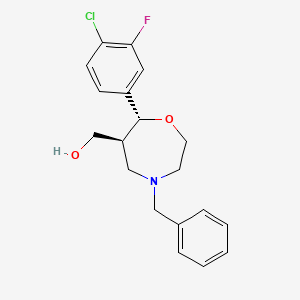
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
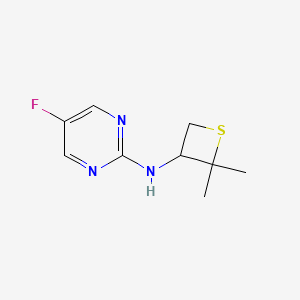
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
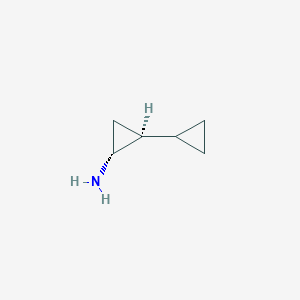
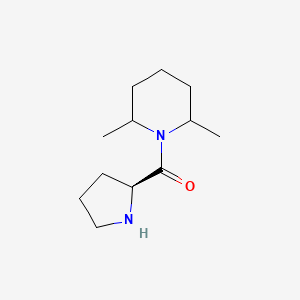
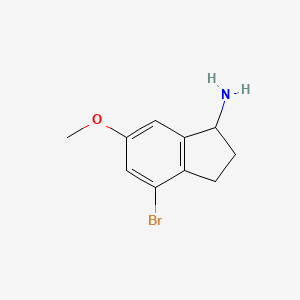
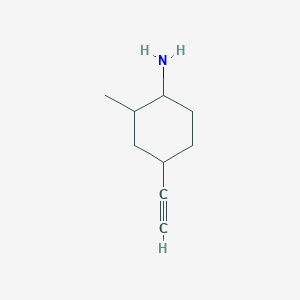
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
